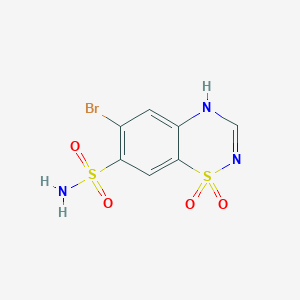

6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide, also known as Brinzolamide, is a carbonic anhydrase inhibitor used for the treatment of glaucoma and ocular hypertension. It is a white powder with a molecular formula of C12H10BrN3O5S3 and a molecular weight of 383.3 g/mol. Brinzolamide works by reducing the amount of fluid in the eye, thereby reducing the pressure inside the eye.

Mecanismo De Acción

6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide works by inhibiting the enzyme carbonic anhydrase, which is responsible for the production of aqueous humor in the eye. By inhibiting this enzyme, this compound reduces the amount of fluid in the eye, thereby reducing intraocular pressure.

Biochemical and Physiological Effects

This compound has been shown to have a minimal effect on the acid-base balance in the body. It is rapidly absorbed into the bloodstream and is excreted primarily through the kidneys.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide has several advantages for use in lab experiments. It is stable under a wide range of conditions and is readily available. However, it is important to note that this compound is a potent inhibitor of carbonic anhydrase, which may interfere with other biochemical processes in the body.

Direcciones Futuras

There are several potential future directions for research involving 6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide. These include studying its effectiveness in treating other medical conditions, such as epilepsy and cystic fibrosis. Additionally, further research could be done to identify new carbonic anhydrase inhibitors with improved efficacy and fewer side effects.

Métodos De Síntesis

6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide can be synthesized by reacting 6-bromo-2-chloro-1,3-benzothiazole with sodium sulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen peroxide to form this compound.

Aplicaciones Científicas De Investigación

6-Bromo-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide has been extensively studied for its effectiveness in lowering intraocular pressure in patients with glaucoma and ocular hypertension. It has also been studied for its potential use in other medical conditions, such as cystic fibrosis and epilepsy.

Propiedades

| 19367-61-4 | |

Fórmula molecular |

C7H6BrN3O4S2 |

Peso molecular |

340.2 g/mol |

Nombre IUPAC |

6-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C7H6BrN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13) |

Clave InChI |

CAAKQRQFOMKFGK-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Br)S(=O)(=O)N)S(=O)(=O)N=CN2 |

SMILES canónico |

C1=C2C(=CC(=C1Br)S(=O)(=O)N)S(=O)(=O)N=CN2 |

| 19367-61-4 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)

![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)